6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Overview
Description
The compound “6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one” is a complex organic molecule with the molecular formula C32H32F3N3O2 . It is also known as a TNF-α Inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of multiple functional groups, including a trifluoromethyl group, an indole group, and a chromenone group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its solubility in DMSO . More specific properties such as melting point, boiling point, and specific rotation are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Cyclic Phosphonic Analogues Synthesis : The compound is involved in the synthesis of novel cyclic phosphonic analogues of chromone, highlighting its utility in creating new chemical entities (Budzisz & Pastuszko, 1999).
- Facilitation of Condensation Reactions : It aids in the synthesis of chromeno[2,3-d]pyrimidinone derivatives through a solvent-free condensation process, demonstrating its role in simplifying and greening chemical reactions (Ghashang et al., 2013).
- Antimicrobial Properties Exploration : Research has explored its derivatives for antibacterial properties, offering insights into potential pharmaceutical applications (Budzisz et al., 2001).
Biological and Medical Research
- Metal Complexes Formation : The compound is used to synthesize new metal complexes with potential biological activity, highlighting its versatility in bioinorganic chemistry (Al‐Hamdani & Al Zoubi, 2015).
- Antitumor and Antioxidant Activities : It serves as a key intermediate in the synthesis of compounds with antitumor and antioxidant activities, indicating its significance in medicinal chemistry (Bialy & Gouda, 2011).
- Role in Environmentally Benign Syntheses : Its derivatives are used in environmentally benign protocols for synthesizing medicinally important chromenes, emphasizing its contribution to sustainable chemistry (Pandit et al., 2016).
Analytical and Environmental Applications
- Metabolism Study in Antitumor Agents : The compound is analyzed in the metabolism study of novel antiangiogenic agents, contributing to pharmacokinetic research (Kim et al., 2005).
- Detection in Biological Systems : Its use in highly sensitive probes for ion detection in living cells exemplifies its analytical application in biochemistry and environmental monitoring (Mani et al., 2018).
properties
IUPAC Name |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXLPPJRFFECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416121 | |
Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one | |
CAS RN |
869998-49-2 | |
Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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